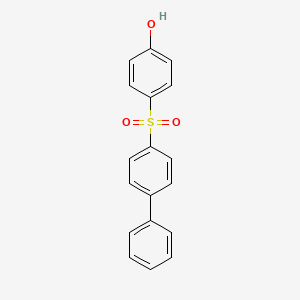

4-(4-biphenylylsulfonyl)phenol

Description

Overview of Biphenyl-Based Sulfonyl Compounds in Organic Chemistry

Biphenyl-based sulfonyl compounds are a significant class of molecules in organic chemistry, frequently utilized as building blocks in the synthesis of more complex structures. The biphenyl (B1667301) moiety, consisting of two connected phenyl rings, provides a rigid and sterically significant scaffold. nih.gov This structural feature is often exploited in the design of materials with specific physical properties and in the development of pharmacologically active compounds.

The introduction of a sulfonyl group to the biphenyl structure further enhances its chemical utility. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic rings and provide sites for further functionalization. Biphenyl sulfonyl chlorides, for example, are common reactants used to introduce the biphenylsulfonyl group into other molecules. sigmaaldrich.com Research has shown that biphenyl sulfonamides, derived from these chlorides, are being investigated for their potential as anticancer agents. nih.gov Furthermore, the sulfonyl group's ability to form strong hydrogen bonds makes it a key feature in designing molecules with specific binding properties. nih.gov

Importance of the Phenol (B47542) Moiety in Chemical Reactivity and Synthetic Design

The phenol moiety, an aromatic ring bearing a hydroxyl group, is a cornerstone of synthetic organic chemistry due to its versatile reactivity. The hydroxyl group is acidic and can be easily deprotonated to form a phenoxide ion, a potent nucleophile. This reactivity allows for a wide range of substitution reactions at the oxygen atom, such as the formation of ethers and esters. periodicchemistry.com

The hydroxyl group also acts as a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the phenyl ring. This directive effect is crucial for the regioselective synthesis of substituted phenols. Phenolic compounds are also known to participate in oxidation-reduction reactions. wikipedia.org The inherent reactivity of the phenol group makes it a valuable component in the synthesis of polymers, pharmaceuticals, and other functional materials. ontosight.ai For instance, phenols are precursors to a vast array of drugs, including aspirin. wikipedia.org

Contextualization of 4-(4-Biphenylylsulfonyl)phenol within Sulfone and Phenol Chemistry

This compound integrates the key features of biphenyl sulfones and phenols into a single molecule. The compound's structure suggests a synthesis pathway involving the reaction between a biphenylsulfonyl derivative and a phenol. A plausible synthetic route is the reaction of biphenyl-4-sulfonyl chloride with hydroquinone, where the phenolic hydroxyl group attacks the sulfonyl chloride. researchgate.net

This compound can be seen as a monomer or a building block for the synthesis of larger, more complex molecules. Its bifunctional nature, with the reactive phenol group at one end and the stable biphenyl sulfone at the other, makes it a candidate for polymerization reactions to create high-performance polymers, potentially with high thermal stability and specific optical properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenyl)sulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3S/c19-16-8-12-18(13-9-16)22(20,21)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZHFSAADJRYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Biphenylylsulfonyl Phenol and Analogues

Strategies for Carbon-Sulfur Bond Formation in Biphenylsulfonyl Systems

The creation of the C-S bond is a pivotal step in the synthesis of diaryl sulfones like 4-(4-biphenylylsulfonyl)phenol.

Sulfonylation Reactions Involving Biphenyl (B1667301) Derivatives

A primary method for forming the sulfonyl linkage is through the sulfonylation of an arene. Traditional approaches often rely on the use of strong acids with sulfonylating agents. chemrevlett.com However, modern methods have focused on transition-metal-catalyzed cross-coupling reactions to overcome the limitations of harsh reaction conditions and improve functional group tolerance. chemrevlett.comorganic-chemistry.org

One such approach involves the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. organic-chemistry.org This method offers a mild and efficient route to unsymmetrical diaryl sulfones. For instance, the reaction of a suitable biphenyl boronic acid with a phenol-derived sulfonyl chloride, or vice-versa, can construct the desired diaryl sulfone core.

Another strategy employs sulfonyl azides as sulfonyl donors. In the presence of a strong acid like trifluoromethanesulfonic acid, reactive sulfonyl cations are generated, which then couple with arenes to form aryl sulfones at ambient temperatures. organic-chemistry.org Additionally, N-methoxy arenesulfonamides have been utilized as effective sulfonylating agents in palladium-catalyzed C-H activation reactions for the synthesis of diaryl sulfones. researchgate.net

| Reactants | Catalyst/Reagent | Product | Reference |

| Aryl Boronic Acid, Arylsulfonyl Chloride | Palladium Catalyst | Diaryl Sulfone | organic-chemistry.org |

| Arene, Sulfonyl Azide | Trifluoromethanesulfonic Acid | Aryl Sulfone | organic-chemistry.org |

| Arene, N-Methoxy Arenesulfonamide | Palladium Catalyst | Diaryl Sulfone | researchgate.net |

Coupling Reactions for Sulfonyl-Phenol Linkage

The direct coupling of a pre-formed biphenylsulfonyl moiety with a phenol (B47542) is another viable synthetic route. This can be achieved through the reaction of phenol derivatives with sulfonyl chlorides. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a base to facilitate the formation of the sulfonate ester intermediate, which can then be rearranged or further manipulated.

Copper-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-S bonds. For example, the coupling of arylboronic acids with sulfinic acid salts under ambient conditions, catalyzed by copper, provides a wide range of diaryl sulfones in good yields. organic-chemistry.org

Approaches to Introducing the Biphenyl Moiety

The biphenyl unit is a key structural feature of this compound. Its introduction can be accomplished through various synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling precursors)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is widely employed for the construction of biphenyls. rsc.orgnih.govuaeu.ac.ae This reaction involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid. rsc.orgnih.gov For the synthesis of this compound precursors, this could involve coupling a bromophenylsulfonyl phenol derivative with phenylboronic acid, or a bromophenol with a phenylphenylsulfonyl boronic acid. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated. nih.govuaeu.ac.ae

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aryl Halide | Aryl Boronic Acid | Palladium Catalyst | Biphenyl Derivative | rsc.orgnih.gov |

| Bromophenyloxazole | Boronic Acids | Palladium Catalyst | Biphenyl Oxazole Derivatives | nih.govuaeu.ac.ae |

Oxidative Coupling Methodologies for Biphenyl Construction

Oxidative coupling reactions provide an alternative, atom-economical approach to biphenyl synthesis by directly coupling two C-H bonds. acs.orgwikipedia.org These reactions can be catalyzed by various transition metals, such as ruthenium. For instance, a supported ruthenium catalyst, Ru(OH)x/Al2O3, has been shown to efficiently promote the oxidative coupling of phenols using molecular oxygen as the sole oxidant in water. acs.org This method can be applied to synthesize biphenol derivatives, which can then be further functionalized to introduce the sulfonyl group.

Regioselective Synthesis of 4-Substituted Phenols

Controlling the position of substitution on the phenol ring is crucial for the synthesis of the target molecule. The synthesis of 4-substituted phenols can be challenging due to the directing effects of the hydroxyl group, which favors ortho and para substitution. oregonstate.edu

Various strategies have been developed to achieve regioselectivity. One approach involves the use of directing groups to guide the substitution to a specific position. oregonstate.edu For example, in some reactions, an acetic anhydride (B1165640) can act as a directing group to achieve regioselective synthesis of 2-(aryl/alkylthio)phenols. nih.gov Another method involves a one-step conversion of hydroxypyrone and nitroalkene starting materials to produce phenols with complete regiochemical control. oregonstate.edunih.gov

Electrochemical methods have also been employed for the regioselective functionalization of phenols. For instance, an electrochemical approach has been developed for the direct C(sp2)–H sulfinylation of phenols with sulfides, yielding aryl sulfoxides with good regioselectivity. rsc.org Furthermore, palladium-catalyzed intramolecular Friedel-Crafts type allylic alkylation of phenols can provide C4 substituted products with good regioselectivity. rsc.org

Green Chemistry Approaches and Sustainable Synthetic Routes for Sulfonylphenols

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of green and sustainable synthetic methodologies for producing sulfonylphenols, including this compound. These approaches prioritize the reduction of hazardous substances, minimize waste, and improve energy efficiency, aligning with the core principles of green chemistry. Key areas of innovation include the use of recyclable catalysts, alternative energy sources, and environmentally benign solvent systems.

Traditional methods for synthesizing diaryl sulfones often rely on harsh conditions, such as the Friedel-Crafts reaction with strong acids, or the use of stoichiometric amounts of reagents that generate significant waste. In contrast, modern sustainable routes focus on catalytic, atom-economical processes.

Recyclable and Heterogeneous Catalysts

A significant advancement in the green synthesis of diaryl sulfones involves the use of recyclable catalysts. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing both cost and environmental impact. rsc.org

One notable example is the use of carbon-supported copper nanoparticles (Cu-NPs). These heterogeneous catalysts have proven effective in promoting the reaction between arylboronic acids and arylsulfonyl hydrazides at room temperature to produce diaryl sulfones in good yields. amazonaws.com Another approach utilizes copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, which are inexpensive, non-toxic, and can be magnetically separated for reuse over several cycles. rsc.org

Sulfonated carbon nanoparticles are also emerging as effective solid acid catalysts for reactions like esterification and transesterification, which are relevant to the synthesis of various organic compounds. mdpi.com These materials are valued for their low cost and chemical stability. mdpi.com The development of such recyclable catalysts is a cornerstone of making the synthesis of sulfonylphenols more economically and environmentally viable. rsc.orgresearchgate.net

Alternative Energy Sources: Microwave and Ultrasound Irradiation

To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of sulfonyl compounds.

Microwave-assisted synthesis offers a rapid and efficient method for producing diaryl sulfones. rasayanjournal.co.in For instance, a metal-free and eco-friendly protocol has been developed for the coupling of diaryliodonium salts and arenesulfinates in polyethylene (B3416737) glycol (PEG-400), a greener solvent, under microwave irradiation. thieme-connect.com This method leads to high yields in significantly shorter reaction times compared to conventional heating. thieme-connect.com Solvent-free microwave-assisted synthesis, catalyzed by p-toluenesulfonic acid, has also been effectively used for preparing related heterocyclic compounds, highlighting the broad applicability of this technology. ui.ac.id Research has also demonstrated the synthesis of complex diphenyl sulphone derivatives using microwave-assisted protocols, which are more efficient than traditional methods. tiu.edu.iqresearchgate.net

Ultrasound-assisted synthesis represents another green technique that promotes reactions through acoustic cavitation. This method has been used for the one-pot, three-component synthesis of complex molecules bearing sulfonamide groups, often in aqueous media and without the need for a catalyst. nih.govnih.gov The use of ultrasound can significantly shorten reaction times and improve yields. nih.gov For example, the synthesis of various biologically active heterocycles has been achieved in water under catalyst-free conditions using ultrasound, demonstrating the potential of this method for creating sulfonylphenol analogues in an environmentally friendly manner. nih.gov

Solvent-Free and Alternative Solvent Systems

Reducing or eliminating the use of volatile and toxic organic solvents is a primary goal of green chemistry. Several sustainable synthetic routes for sulfonylphenols and their analogues operate under solvent-free conditions or in greener solvents.

Solvent-free reactions , often facilitated by microwave irradiation or the use of solid supports, minimize waste and simplify product purification. organic-chemistry.org For example, the FeCl₃-catalyzed sulfonylation of arenes can be performed under solvent-free microwave irradiation. organic-chemistry.org Similarly, the condensation of sulfonamides with aldehydes has been achieved under catalyst-free and solvent-free conditions using neutral aluminum oxide as a dehydrating agent. nih.gov

The use of alternative solvents like water, polyethylene glycol (PEG), and ionic liquids is another key strategy. Water is an ideal green solvent due to its non-toxicity and abundance. rasayanjournal.co.in PEG is a non-toxic, biodegradable, and recyclable solvent that has been effectively used in the microwave-assisted synthesis of diaryl sulfones. thieme-connect.com

Metal-Free Synthesis

To avoid the potential toxicity and cost associated with metal catalysts, metal-free synthetic routes have been developed. An efficient, high-yielding, and transition-metal-free synthesis of diaryl sulfones has been achieved using arylsulfinic acid salts and diaryliodonium salts. acs.org These reactions proceed under mild conditions and tolerate a wide range of functional groups. amazonaws.comacs.org Such methods, especially when combined with green solvents and energy sources, represent a highly sustainable approach to synthesizing this compound and its analogues. thieme-connect.com

The table below summarizes and compares various green synthetic approaches applicable to the synthesis of diaryl sulfones, the structural class of this compound.

Table 1: Comparison of Green Synthetic Routes for Diaryl Sulfones

| Method | Catalyst / Promoter | Solvent System | Energy Source | Key Advantages |

|---|---|---|---|---|

| Heterogeneous Catalysis | Carbon-supported Cu-NPs | Various | Conventional Heating | Recyclable catalyst, mild conditions amazonaws.com |

| Magnetic Nanoparticle Catalysis | CuFe₂O₄ Nanoparticles | Not specified | Conventional Heating | Recyclable magnetic catalyst, good yields rsc.org |

| Metal-Free Arylation | Base-promoted | n-Propanol | Conventional Heating | Metal-free, scalable rsc.org |

| Microwave-Assisted Synthesis | Metal-free | PEG-400 | Microwave | Rapid, high yields, green solvent thieme-connect.com |

| Ultrasound-Assisted Synthesis | Catalyst-free | Water/Ethanol | Ultrasound | Rapid, high yields, aqueous medium nih.gov |

| Solvent-Free Synthesis | Neutral Al₂O₃ (dehydrating agent) | Solvent-free | Conventional Heating | No solvent, catalyst-free, simple procedure nih.gov |

Chemical Reactivity and Derivatization of 4 4 Biphenylylsulfonyl Phenol

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The phenol ring in 4-(4-biphenylylsulfonyl)phenol is susceptible to electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and an ortho-, para-director. researchgate.netwikipedia.org Since the para-position is occupied by the biphenylylsulfonyl substituent, electrophilic attack is anticipated to occur primarily at the ortho-positions (C2 and C6) relative to the hydroxyl group. The biphenylylsulfonyl group is deactivating, which may necessitate more forcing reaction conditions compared to simple phenols.

Nitration: The introduction of a nitro group onto the phenolic ring can be achieved using nitrating agents. For phenols in general, nitration can be accomplished with dilute nitric acid at low temperatures to yield a mixture of ortho- and para-nitrophenols. byjus.com Given that the para-position in this compound is blocked, nitration is expected to yield primarily the 2-nitro derivative, and potentially the 2,6-dinitro derivative under more vigorous conditions, such as with a mixture of concentrated nitric and sulfuric acids. byjus.comsavemyexams.com The use of milder, heterogeneous nitrating systems, such as a combination of sodium nitrate (B79036) and an inorganic acidic salt on silica (B1680970) gel, could offer better control and selectivity. nih.gov

Halogenation: The halogenation of phenols is typically a facile reaction that can often proceed without a Lewis acid catalyst due to the strong activating effect of the hydroxyl group. researchgate.netwikipedia.org Reaction with bromine water, for instance, readily produces polybrominated phenols. byjus.com For this compound, halogenation with reagents like bromine in a non-polar solvent or N-halosuccinimides would be expected to result in mono- or di-substitution at the ortho positions. beilstein-journals.orgyoutube.com For example, studies on the bromination of the related compound 4-phenylphenol (B51918) show exclusive ortho-bromination relative to the hydroxyl group. beilstein-journals.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Expected Major Product(s) |

| Nitration | Dilute HNO₃, low temperature | 2-Nitro-4-(4-biphenylylsulfonyl)phenol |

| Concentrated HNO₃, H₂SO₄ | 2,6-Dinitro-4-(4-biphenylylsulfonyl)phenol | |

| Halogenation (Bromination) | Br₂ in CS₂ or CCl₄ | 2-Bromo-4-(4-biphenylylsulfonyl)phenol |

| Excess Br₂ in H₂O | 2,6-Dibromo-4-(4-biphenylylsulfonyl)phenol |

The sulfonation of phenols typically yields either the ortho- or para-hydroxybenzenesulfonic acid, with the product distribution being highly dependent on the reaction temperature. nih.gov At lower temperatures, the kinetically controlled ortho-isomer is favored, whereas higher temperatures promote the formation of the thermodynamically more stable para-isomer. nih.govresearchgate.net In the case of this compound, the para-position is unavailable. Therefore, sulfonation with reagents like concentrated sulfuric acid is expected to exclusively yield the ortho-sulfonated product, 4-(4-biphenylylsulfonyl)-2-hydroxybenzenesulfonic acid.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, readily undergoing reactions such as O-alkylation and O-acylation to form ethers and esters, respectively.

O-Alkylation: The conversion of the phenolic hydroxyl group to an ether is a common transformation. The Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide, is a widely used method. masterorganicchemistry.commdpi.com The phenoxide of this compound can be generated by treatment with a base, such as sodium hydroxide (B78521) or potassium carbonate, followed by reaction with an alkylating agent like an alkyl halide or a dialkyl sulfate (B86663) to afford the corresponding ether. google.com Alternative methods include copper-catalyzed O-alkylation using alkylsilyl peroxides. rsc.org

O-Acylation: The phenolic hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. youtube.commdpi.com For instance, reaction with acetyl chloride would yield 4-(4-biphenylylsulfonyl)phenyl acetate. Catalyst- and solvent-free methods for acetylation have also been developed, offering a greener alternative. mdpi.com

The synthesis of ether and ester derivatives of this compound provides a route to modify the compound's physical and chemical properties.

Ethers: A variety of ether derivatives can be synthesized. For example, reaction of the sodium salt of this compound with chloroacetic acid would produce (4-(4-biphenylylsulfonyl)phenoxy)acetic acid, a reaction demonstrated for similar phenols like p-cresol. miracosta.edu

Esters: Esterification can be achieved through various methods, including the Fischer esterification where a carboxylic acid and an alcohol (in this case, the phenol) are reacted in the presence of an acid catalyst. youtube.com Alternatively, reaction with sulfonyl chlorides in the presence of a base provides sulfonate esters. researchgate.net For example, reacting this compound with methanesulfonyl chloride would yield 4-(4-biphenylylsulfonyl)phenyl methanesulfonate.

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent 1 | Reagent 2 | Product Class | Example Product Name |

| O-Alkylation | NaOH | CH₃I | Ether | 4-Methoxy-4'-biphenylsulfonylbenzene |

| O-Acylation | Pyridine | (CH₃CO)₂O | Ester | 4-(4-Biphenylylsulfonyl)phenyl acetate |

| Sulfonate Ester Formation | Triethylamine | CH₃SO₂Cl | Sulfonate Ester | 4-(4-Biphenylylsulfonyl)phenyl methanesulfonate |

Reactivity of the Sulfonyl Moiety

The sulfonyl group (–SO₂–) in diaryl sulfones is generally characterized by its high stability and resistance to chemical reaction. It is a strongly electron-withdrawing group and is typically unreactive under many conditions used to modify other parts of the molecule. wikipedia.org

However, the sulfonyl group is not completely inert. Under specific, typically reductive, conditions, the carbon-sulfur bonds can be cleaved. Reductive desulfonylation can be achieved using reagents such as sodium amalgam or aluminum amalgam, leading to the replacement of the sulfonyl group with hydrogen. wikipedia.org This reaction would convert this compound into 4-phenylphenol. This type of reaction highlights the utility of the sulfonyl group as a temporary linker or activating group in certain synthetic strategies. wikipedia.org The stability of the sulfone group, however, allows for a wide range of chemical modifications to be performed on the phenolic and biphenyl (B1667301) rings without affecting the sulfonyl bridge.

Potential for Sulfonyl Group Transformations

The sulfonyl group in diaryl sulfones like this compound is known for its high thermal and chemical stability. However, under specific conditions, it can undergo transformations, primarily involving reduction or cleavage of the carbon-sulfur bonds.

One of the principal transformations of the sulfonyl group is its reduction to the corresponding sulfide. This conversion typically requires potent reducing agents. wikipedia.org While lithium aluminium hydride (LiAlH₄) can reduce some sulfones, diisobutylaluminium hydride (DIBALH) is often more effective for this transformation. wikipedia.org The reaction proceeds by converting the sulfone into a thioether, which would yield 4-(4-biphenylylthio)phenol in this case.

Cleavage of the C–SO₂ bond in diaryl sulfones is a more challenging transformation, generally requiring harsh reaction conditions. Reductive cleavage can be achieved using strong reducing agents or catalytic systems, often at elevated temperatures. Another potential, though less direct, pathway for C-S bond cleavage is through rearrangements like the Smiles rearrangement, although this is more commonly observed with aryl sulfonyl esters or halides rather than diaryl sulfones. acs.org

| Transformation | Reagent(s) | Product | Reference |

| Reduction | Diisobutylaluminium hydride (DIBALH) | 4-(4-Biphenylylthio)phenol | wikipedia.org |

| Reduction | Lithium aluminium hydride (LiAlH₄) | 4-(4-Biphenylylthio)phenol (substrate dependent) | wikipedia.org |

Nucleophilic Attack at the Sulfonyl Center

The sulfur atom in the this compound molecule is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This makes the sulfur atom electrophilic and theoretically susceptible to attack by nucleophiles. Such an attack would involve the formation of a transient pentacoordinate sulfur intermediate.

| Nucleophile | Potential Product(s) | General Principle Reference |

| Strong Organometallics (e.g., R-Li) | Biphenyl and 4-substituted benzenesulfinic acid derivatives | wikipedia.orgyoutube.com |

| Hydride (e.g., from LiAlH₄) | Biphenyl, Phenol, and inorganic sulfur species (via reduction) | wikipedia.org |

| Strong Amines/Amides (e.g., NaNH₂) | 4-Biphenylsulfonamide and Phenol | youtube.com |

Derivatization Strategies for Functional Group Introduction

The most versatile site for introducing new functional groups onto this compound is the phenolic hydroxyl group. This group can be readily converted into a variety of other functionalities through several established chemical strategies, including alkylation, acylation, and silylation. nih.gov These modifications are crucial for altering the molecule's physical properties, such as solubility, or for preparing it for subsequent coupling reactions.

O-Alkylation: The phenolic proton can be removed by a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile. Subsequent reaction with an alkyl halide or another electrophile results in the formation of an ether. A notable example is the reaction with benzyl (B1604629) chloride to yield 4-(4-(benzyloxy)phenylsulfonyl)phenol. sigmaaldrich.comnih.gov

O-Acylation: Ester derivatives can be synthesized by reacting the phenol with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine. nih.gov This strategy is often used to install protecting groups or to introduce new functionalities via the acyl chain.

O-Silylation: For protection of the hydroxyl group or to increase volatility for gas chromatography analysis, the phenol can be converted into a silyl (B83357) ether. nih.gov Common reagents for this transformation include bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net

Sulfonate Ester Formation: The phenolic hydroxyl group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonate esters. researchgate.net These derivatives are excellent leaving groups in nucleophilic substitution reactions, providing a pathway for further functionalization.

| Derivatization Strategy | Reagent(s) | Functional Group Introduced | Product Class | Reference(s) |

| O-Alkylation | Alkyl Halide (e.g., Benzyl Chloride), Base (e.g., K₂CO₃) | Alkoxy (e.g., Benzyloxy) | Ether | sigmaaldrich.comnih.gov |

| O-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Acyloxy | Ester | nih.govresearchgate.net |

| O-Silylation | BSTFA or MTBSTFA | Silyloxy (e.g., -OSi(CH₃)₃) | Silyl Ether | nih.govresearchgate.net |

| Sulfonate Ester Formation | Sulfonyl Chloride (e.g., Tosyl Chloride), Base | Sulfonyloxy (e.g., -OTs) | Sulfonate Ester | researchgate.net |

Mechanistic Investigations of Reactions Involving 4 4 Biphenylylsulfonyl Phenol

Elucidation of Reaction Pathways for Phenolic Sulfonylation

The formation of 4-(4-biphenylylsulfonyl)phenol typically involves the reaction of phenol (B47542) with 4-biphenylsulfonyl chloride. This transformation can proceed through several potential pathways, primarily categorized as electrophilic aromatic substitution (Friedel-Crafts type reaction) or nucleophilic substitution at the sulfur atom.

In the context of a Friedel-Crafts-type sulfonylation , a Lewis acid catalyst is generally required to activate the sulfonyl chloride, making it a more potent electrophile. The reaction mechanism would involve the formation of a sulfonyl cation or a highly polarized complex with the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of phenol. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product, this compound, is often the major isomer formed.

Alternatively, the reaction can proceed via a nucleophilic substitution pathway , particularly in the presence of a base. In this scenario, the phenol is first deprotonated by the base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of 4-biphenylsulfonyl chloride, displacing the chloride ion. This pathway is common in the synthesis of sulfonate esters and can also lead to the formation of diaryl sulfones under certain conditions. The use of a base like pyridine (B92270) can facilitate this process, acting both as a nucleophile to activate the sulfonyl chloride and as a base to deprotonate the phenol. osti.govresearchgate.net

A third, less common pathway could involve the in-situ generation of arynes from precursors like 2-(trimethylsilyl)aryl triflates, which can then react with thiosulfonates to yield diaryl sulfones. organic-chemistry.org While not the standard method for this particular compound, it represents a modern approach to diaryl sulfone synthesis.

Kinetics and Thermodynamics of Biphenyl-Phenol Sulfone Formation

Kinetics: The rate of the sulfonylation reaction is influenced by several factors, including the concentrations of the reactants, the nature of the catalyst, the solvent, and the temperature. For a base-catalyzed nucleophilic substitution, the reaction rate would likely show a dependence on the concentrations of both the phenoxide ion and the sulfonyl chloride. A study on the sulfonylation of phenols with aromatic sulfonyl chlorides in the presence of pyridine bases found a linear relationship between the logarithms of the catalytic constants and the Hammett sigma constants of the substituents in the sulfonyl chloride, indicating the influence of electronic effects on the reaction rate. osti.gov The presence of electron-withdrawing groups on the sulfonyl chloride generally increases the electrophilicity of the sulfur atom, leading to a faster reaction. Conversely, electron-donating groups on the phenol increase its nucleophilicity and also accelerate the reaction.

| Parameter | General Influence on Sulfonylation of Phenols |

| Reactant Concentration | Higher concentrations generally lead to faster reaction rates. |

| Temperature | Increased temperature typically increases the reaction rate, but can affect selectivity. |

| Catalyst Concentration | Higher catalyst concentration can accelerate the reaction, but may also lead to side reactions. |

| Enthalpy of Reaction (ΔH) | Generally exothermic for the formation of the S-C bond. |

| Entropy of Reaction (ΔS) | Typically becomes more negative as two molecules combine to form one. |

| Gibbs Free Energy (ΔG) | Needs to be negative for a spontaneous reaction. |

Catalytic Mechanisms in the Synthesis and Transformation of this compound

Catalysts play a pivotal role in the synthesis and subsequent transformations of this compound, influencing both the reaction rate and selectivity.

Lewis Acid Catalysis: In Friedel-Crafts type reactions, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly employed. The catalytic cycle begins with the coordination of the Lewis acid to the chlorine atom of the 4-biphenylsulfonyl chloride. This polarization or outright formation of a sulfonyl cation enhances the electrophilicity of the sulfur center, making it more susceptible to attack by the phenol ring. After the electrophilic substitution, the catalyst is regenerated upon deprotonation of the intermediate carbocation. More modern and environmentally benign catalysts, such as triflic acid (TfOH), have also been shown to be effective for the synthesis of diaryl sulfones. chemistryviews.org

Base Catalysis: Pyridine and its derivatives are frequently used as catalysts in sulfonylation reactions. The mechanism of pyridine catalysis can be complex and may involve two competing pathways. In a nucleophilic catalysis mechanism, pyridine first attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then attacked by the phenoxide ion. In a general base catalysis mechanism, pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity without directly participating in the formation of a covalent intermediate with the sulfonyl chloride. osti.govrsc.org Studies have suggested that for the sulfonylation of phenols, a nucleophilic mechanism with general base assistance is likely. osti.gov

Transition Metal Catalysis: Modern synthetic methods for diaryl sulfones often utilize transition metal catalysts, such as palladium or copper. These methods offer alternative pathways for the formation and transformation of compounds like this compound. For instance, palladium-catalyzed three-component coupling reactions of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate can produce a wide range of diaryl sulfones. chemistryviews.org Copper-catalyzed reactions of arylboronic acids with arylsulfonyl hydrazides also provide an efficient route to diaryl sulfones. rsc.org These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps.

Solvent Effects on Reaction Selectivity and Yield

The choice of solvent can have a profound impact on the selectivity and yield of the synthesis of this compound. The solvent's polarity, proticity, and ability to solvate ions and transition states can influence the reaction pathway and kinetics.

Polarity: In general, polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions proceeding through ionic mechanisms. For the Friedel-Crafts sulfonylation, a solvent of low to moderate polarity is often preferred to avoid deactivation of the Lewis acid catalyst. In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can enhance the rate by solvating the cation of the phenoxide salt, thereby increasing the reactivity of the "naked" phenoxide anion. Studies on the reaction of phenol with tolylene-2,4-diisocyanate showed that the reaction was significantly accelerated in polar solvents. researchgate.net

Proticity: Protic solvents, such as water or alcohols, can solvate both anions and cations effectively through hydrogen bonding. While this can stabilize the reactants, it can also form a solvent cage around the nucleophile (phenoxide), reducing its reactivity. Therefore, aprotic solvents are often favored for nucleophilic substitution reactions. The regioselectivity of sulfonylation can also be influenced by the solvent. For example, in the halogenation of phenol, a non-polar solvent limits the ionization of phenol, leading to different product distributions compared to reactions in aqueous media. mlsu.ac.in A similar effect could be anticipated in sulfonylation, where the solvent can influence the relative rates of attack at the ortho and para positions.

| Solvent Property | General Effect on Sulfonylation of Phenol | Potential Outcome for this compound Synthesis |

| Non-polar (e.g., Hexane, Toluene) | Favors non-ionic pathways; may limit solubility of reactants. | Potentially favors Friedel-Crafts over ionic pathways; may result in lower yields if reactants are not fully dissolved. |

| Polar Aprotic (e.g., DMF, Acetonitrile) | Stabilizes charged intermediates; enhances nucleophilicity of anions. | Can accelerate nucleophilic substitution pathway; may lead to higher yields and faster reaction times. |

| Polar Protic (e.g., Water, Ethanol) | Can solvate both cations and anions; may reduce nucleophilicity via H-bonding. | May slow down nucleophilic attack by the phenoxide ion; could influence regioselectivity. |

Spectroscopic and Analytical Methods for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-(4-biphenylylsulfonyl)phenol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between 6.8 and 8.0 ppm. The exact chemical shifts are influenced by the electronic environment of each proton. The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally observed between 4 and 7 ppm. libretexts.orgucl.ac.uk

The protons on the phenyl ring bearing the hydroxyl group are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. Similarly, the protons of the biphenyl (B1667301) moiety will exhibit a more complex pattern of multiplets due to the less symmetrical environment. The terminal phenyl group of the biphenyl system will show signals analogous to those of biphenyl itself.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Phenolic OH) | 4.0 - 7.0 | br s | - |

| Aromatic Protons | 6.8 - 8.0 | m | 7.0 - 9.0 |

Note: The predicted values are based on the analysis of similar compounds such as phenol (B47542) and 4-phenylphenol (B51918). docbrown.infochemicalbook.com The exact values can vary based on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the this compound molecule. Due to the molecule's asymmetry, a distinct signal is expected for each carbon atom. The carbon atom attached to the hydroxyl group (C-OH) is typically found in the range of 155-160 ppm. docbrown.info The carbon atoms of the biphenyl group will resonate in the aromatic region, generally between 125 and 145 ppm. The carbon atoms directly bonded to the sulfonyl group are expected to be deshielded and appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (ipso, C-OH) | 155 - 160 |

| C (aromatic, biphenyl) | 125 - 145 |

| C (aromatic, phenol) | 115 - 135 |

| C (ipso, C-SO₂) | 135 - 145 |

| C (ipso, biphenyl bridge) | 140 - 150 |

Note: Predicted values are based on data from phenol, 4-phenylphenol, and bisphenol S. docbrown.infonih.govchemicalbook.comchemicalbook.com

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, aiding in the assignment of the complex multiplets. sdsu.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already established proton assignments. uvic.cayoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the different rings and the sulfonyl group. sdsu.eduuvic.cayoutube.com

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural map of this compound can be constructed.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and thus the molecular formula of this compound (C₁₈H₁₄O₃S). This is a critical step in confirming the identity of the synthesized or isolated compound. The exact mass of Bisphenol S (C12H10O4S) is 250.02997997 Da, which serves as a reference for a related structure. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weaker bonds, such as the C-S and S-O bonds.

Common fragmentation pathways for similar bisphenol compounds often involve the loss of a phenol group or other characteristic neutral losses. nih.govresearchgate.net For instance, studies on bisphenols have shown the formation of a common product ion at m/z 93, corresponding to the phenoxy cation (C₆H₅O)⁺. nih.govresearchgate.net The fragmentation of this compound would likely yield fragments corresponding to the biphenyl and the hydroxyphenylsulfonyl moieties.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Structure/Identity |

| 326 | [M]⁺, Molecular ion of this compound |

| 233 | [M - C₆H₅O]⁺, Loss of a phenoxy radical |

| 169 | [C₁₂H₉]⁺, Biphenyl cation |

| 153 | [C₆H₄SO₂H]⁺, Hydroxyphenylsulfonyl cation |

| 93 | [C₆H₅O]⁺, Phenoxy cation |

Note: The fragmentation pattern is predicted based on the known fragmentation of related compounds like bisphenols and other aromatic sulfones. nih.govresearchgate.netdocbrown.info

By carefully analyzing the fragments produced, the connectivity of the biphenyl group, the sulfonyl group, and the phenol ring can be confirmed, providing conclusive evidence for the structure of this compound.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these methods provide a unique spectral fingerprint, confirming the presence of its key structural components: the hydroxyl (-OH) group, the sulfonyl (-SO2-) group, and the biphenyl and benzene ring structures.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups.

O-H Stretching: A prominent and broad absorption band is expected in the region of 3550–3200 cm⁻¹. docbrown.info The broadening of this peak is a classic indicator of intermolecular hydrogen bonding between the phenolic hydroxyl groups. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3100–3000 cm⁻¹ region.

Sulfonyl (SO₂) Group Stretching: The sulfonyl group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching (νas(SO₂)) band appears in the 1350–1300 cm⁻¹ range, while the symmetric stretching (νs(SO₂)) band is found between 1160–1120 cm⁻¹. These are among the most intense and easily identifiable peaks in the spectrum.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the biphenyl and phenol rings produce a series of sharp bands of variable intensity in the 1600–1440 cm⁻¹ region. docbrown.info

C-O Stretching: The stretching vibration of the phenolic carbon-oxygen bond gives rise to a strong band, typically located between 1260–1180 cm⁻¹. docbrown.info

S-O Stretching: The stretching vibrations associated with the S-O single bonds of the sulfonyl group also contribute to the complex fingerprint region.

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping peaks from various bending and stretching vibrations (C-H in-plane and out-of-plane bending, C-C-C ring bending). This region is unique for every compound and serves as a definitive identifier. docbrown.info

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl and biphenyl rings are often strong and sharp in the Raman spectrum, typically appearing around 1000 cm⁻¹.

Sulfonyl (SO₂) Group: The symmetric stretching vibration of the SO₂ group (around 1160–1120 cm⁻¹) usually gives a strong Raman signal.

N=N and C-N Stretching: In studies where phenolic compounds are derivatized with diazonium ions to form azo dyes, characteristic ν(N=N) and ν(C-N) stretching bands appear around 1414 cm⁻¹ and 1150 cm⁻¹, respectively, which are highly active in Surface-Enhanced Raman Scattering (SERS). researchgate.net

C-C and C-H Vibrations: The Raman spectrum will also show characteristic bands for the C-C stretching within the aromatic rings and C-H bending vibrations, complementing the IR data. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive identification of all the key functional moieties in this compound, confirming its molecular structure.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components in a sample, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Typical RP-HPLC Method Parameters:

| Parameter | Description | Typical Values & Conditions |

| Stationary Phase (Column) | A non-polar C18 (octadecylsilyl) column is commonly used for separating phenolic and other aromatic compounds. nih.govjapsonline.comresearchgate.net | Acclaim C18 or Osaka Soda CAPCELL PAK C18 (e.g., 250 mm × 4.6 mm, 3 or 5 µm particle size). nih.govresearchgate.net |

| Mobile Phase | A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often acidified to suppress the ionization of the phenolic hydroxyl group. japsonline.comresearchgate.net | Gradient elution is often preferred for complex samples, starting with a higher water percentage and increasing the organic solvent concentration over time. A typical mobile phase could be a gradient of acetonitrile and 1% aqueous acetic acid. japsonline.comresearchgate.net |

| Detector | A Photodiode Array (PDA) or UV-Vis detector is highly effective, as the aromatic rings in the molecule exhibit strong UV absorbance. nih.govjapsonline.com | Detection is typically carried out at wavelengths around 270-280 nm, where phenolic compounds show significant absorbance. japsonline.comresearchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | Commonly set between 0.8 and 1.2 mL/min. |

| Column Temperature | Maintaining a constant column temperature ensures reproducible retention times. | Often controlled between 25°C and 40°C. nih.gov |

This method allows for the separation of this compound from starting materials (like phenol and biphenylsulfonyl chloride) and by-products. By using a certified reference standard, a calibration curve can be constructed to accurately quantify the concentration of the compound in a given sample. The high sensitivity of modern HPLC systems allows for detection at low concentrations, with limits of detection (LOD) and quantification (LOQ) often in the sub-μg/mL range for similar phenolic compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high melting point. Therefore, a derivatization step is required to convert the polar phenolic hydroxyl group into a more volatile and thermally stable functional group.

Derivatization Process:

The most common derivatization technique for phenols is silylation . A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com This process significantly increases the volatility of the analyte, making it suitable for GC analysis.

GC-MS Analysis:

Once derivatized, the TMS-ether of this compound can be analyzed by GC-MS.

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., DB-5ms). mdpi.com The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum provides definitive structural information and serves as a highly specific identifier. nih.gov The fragmentation pattern would be expected to show ions corresponding to the TMS-phenol, biphenyl, and sulfonyl moieties.

GC-MS is an extremely sensitive and selective technique, capable of identifying and quantifying trace amounts of the derivatized compound. nih.gov It is particularly useful for confirming the identity of the compound in complex matrices. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, analysis of a closely related isomer, 2-(4-hydroxyphenylsulfonyl)phenol, provides significant insight into the expected solid-state structure. nih.govresearchgate.net

Expected Crystal Structure Features:

Based on the structure of its isomer, the crystal lattice of this compound would be heavily influenced by intermolecular hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The phenolic -OH group would act as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group would act as hydrogen bond acceptors. nih.govresearchgate.net This would likely result in the formation of extensive hydrogen-bonded networks, potentially creating two-dimensional sheets or three-dimensional frameworks within the crystal. nih.gov

Molecular Conformation: The two aromatic rings attached to the sulfur atom are not coplanar. In the related 2-(4-hydroxyphenylsulfonyl)phenol, the dihedral angle between the two benzene rings is nearly 91.5°, indicating they are almost perpendicular to each other. nih.govresearchgate.net A similar perpendicular or significantly twisted conformation is expected for this compound to minimize steric hindrance.

Unit Cell Parameters: A single crystal analysis would yield the precise dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice. For example, the monoclinic system was observed for the isomer 2-(4-hydroxyphenylsulfonyl)phenol. nih.gov

The data obtained from X-ray crystallography is invaluable for understanding the compound's solid-state properties and for confirming its absolute structure.

Table of Crystal Data for the Related Compound 2-(4-Hydroxyphenylsulfonyl)phenol nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀O₄S |

| Molecular Weight | 250.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.9525 (2) Å |

| b | 14.4404 (3) Å |

| c | 7.0361 (1) Å |

| β | 93.8147 (10)° |

| Volume (V) | 1110.35 (3) ų |

| Z (Molecules per unit cell) | 4 |

Theoretical and Computational Chemistry Studies of 4 4 Biphenylylsulfonyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For 4-(4-biphenylylsulfonyl)phenol, these methods can elucidate its stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, general principles from studies on related molecules like diphenylsulfone and substituted phenols can be applied. For instance, DFT has been used to analyze the molecular structures of similar sulfonyl-containing compounds. researchgate.net These studies indicate that the geometry around the sulfur atom in the sulfonyl group is typically tetrahedral.

Table 1: Representative Predicted Geometric Parameters for this compound (Hypothetical Data Based on Similar Structures)

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.77 |

| S=O Bond Length (Å) | 1.45 |

| C-O Bond Length (Å) | 1.37 |

| C-S-C Bond Angle (°) | 104 |

| O=S=O Bond Angle (°) | 120 |

HOMO-LUMO Analysis and Electrophilic/Nucleophilic Sites

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and biphenyl (B1667301) rings, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-withdrawing sulfonyl group and the biphenyl system. This distribution makes the sulfur atom and adjacent carbons potential sites for nucleophilic attack. The analysis of molecular electrostatic potential (MEP) maps, which can also be generated from quantum chemical calculations, visually represents these electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are hypothetical and serve as an illustration of the typical outputs of such calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around the C-S and C-C single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including how it might interact with its environment.

Studies on similar molecules, such as diaminodiphenyl sulfone, have utilized molecular dynamics to understand thermomechanical properties, which are influenced by molecular conformation and intermolecular interactions. For this compound, MD simulations could reveal the preferred orientations of the biphenyl and phenol rings relative to the sulfonyl bridge and how these might change in different solvents or at different temperatures.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or computational properties of a series of molecules and their chemical reactivity. While a specific QSRR model for this compound is not available, studies on the sulfonation of phenols and other aromatic compounds have utilized this approach.

In a hypothetical QSRR study involving derivatives of this compound, various calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) could be correlated with an experimentally measured reactivity parameter, such as the rate constant for a specific reaction. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT calculations are commonly employed to compute vibrational frequencies (IR and Raman). researchgate.net The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. Similarly, NMR chemical shifts can be calculated and are valuable for confirming the molecular structure. While experimental spectra for this compound may exist in various databases, detailed computational studies predicting and assigning these spectra are not widely published.

Applications of 4 4 Biphenylylsulfonyl Phenol in Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Diverse Organic Molecules

The reactivity of the phenolic hydroxyl group, coupled with the robust and rigid nature of the biphenyl (B1667301) sulfone backbone, allows 4-(4-biphenylylsulfonyl)phenol to serve as a versatile starting material for the synthesis of a wide array of more complex organic structures.

While direct, large-scale synthesis of sulfonamides from this compound is not extensively documented in dedicated studies, the chemical principles for such a conversion are well-established. The phenolic hydroxyl group can be transformed into a sulfonate ester, which is a good leaving group. This two-step process is a common strategy for preparing sulfonamides from phenols.

The general synthetic route would involve:

Formation of a Sulfonate Ester: The phenol (B47542) is reacted with a sulfonyl chloride in the presence of a base. This reaction is a standard method for creating aryl sulfonate esters. researchgate.net

Nucleophilic Substitution: The resulting sulfonate ester can then undergo nucleophilic substitution with a primary or secondary amine to yield the corresponding sulfonamide. The efficiency of this step can vary based on the nucleophilicity of the amine. rsc.org

This pathway allows the biphenylsulfonylphenol scaffold to be incorporated into molecules featuring the biologically and chemically significant sulfonamide functional group. rsc.orgresearchgate.netnih.gov Sulfonamides are a critical class of compounds in medicinal chemistry and are also used in various industrial applications. rsc.org The synthesis of sulfonamides can also be achieved through palladium-catalyzed reactions involving arylsulfonyl chlorides and amines, highlighting another potential, albeit indirect, route from phenol-derived precursors. mit.edu

The biphenyl moiety is a privileged structure in medicinal chemistry, materials science, and electronics due to its rigidity, thermal stability, and unique electronic properties. nih.govnih.govresearchgate.netrsc.org this compound serves as an important building block, allowing for the introduction of the entire biphenylsulfonylphenol unit into larger molecular frameworks. bldpharm.com

Its utility as a building block is demonstrated in its application in creating:

Pharmaceutical Intermediates: The biphenyl structure is present in numerous active pharmaceutical ingredients (APIs). By using this compound, chemists can construct complex drug candidates that benefit from the physicochemical properties imparted by the biphenyl sulfone group. nih.govresearchgate.net

Advanced Materials: In materials science, biphenyl derivatives are used to create liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. nih.govnih.gov The defined geometry and rigidity of the biphenyl unit in this compound make it an attractive component for designing materials with specific thermal and optical properties.

The synthesis of more complex molecules often involves coupling reactions where the phenolic hydroxyl group is modified or used as a reaction site, while the biphenyl sulfone core remains intact, forming the structural backbone of the new molecule.

Integration into Polymer and Resin Systems

The incorporation of this compound into polymer chains, either as a monomer or as a modifying agent, can significantly enhance the properties of the resulting materials, particularly their thermal stability and mechanical strength.

Phenolic resins, such as those produced from the polycondensation of phenol and formaldehyde (B43269), are known for their high thermal resistance and mechanical strength. morressier.comwikipedia.org The properties of these resins can be tailored by using substituted phenols as monomers. wikipedia.orggoogle.com this compound, as a substituted phenol, can participate in condensation reactions with aldehydes like formaldehyde to form phenolic resins. researchgate.netresearchgate.net

The reaction proceeds via electrophilic substitution on the phenol ring, where the ortho and para positions relative to the hydroxyl group are activated. wikipedia.org The incorporation of the bulky and rigid 4-(4-biphenylylsulfonyl) group into the polymer network would be expected to:

Increase the glass transition temperature (Tg) and thermal stability of the resin.

Enhance the flame retardancy due to the presence of the sulfonyl group.

Improve the chemical resistance of the cured resin.

The introduction of the this compound moiety into various polymer systems is a strategic approach to enhance material performance. The key structural features of this molecule—the rigid biphenyl unit and the polar, thermally stable sulfone group—impart desirable characteristics to the host polymer.

Polymers containing diaryl sulfone groups, such as polysulfones and polyethersulfones, are classified as high-performance thermoplastics renowned for their:

High Thermal Stability: The sulfone group is highly resistant to thermal degradation. researchgate.netmdpi.com

Excellent Mechanical Properties: These polymers maintain their strength and stiffness over a wide temperature range. researchgate.netmdpi.com

Good Chemical Resistance: They are resistant to many acids, bases, and solvents. researchgate.net

Incorporating this compound into polymers like polyesters, polyamides, or polyimides would introduce these beneficial properties. The biphenyl group adds to the rigidity of the polymer backbone, further increasing thermal stability and mechanical strength. Research on sulfonated polymers has also shown that the sulfone group can influence properties like proton conductivity in polymer electrolyte membranes. mdpi.com

Applications in Catalysis and Reaction Medium Design (e.g., ligand precursors)

The structure of this compound makes it a potential candidate for the synthesis of specialized ligands for transition metal catalysis. Biphenyl-based scaffolds are central to many successful chiral ligands used in asymmetric synthesis. researchgate.netnih.govresearchgate.net

The development of ligands from this compound could proceed through several routes:

Modification of the Phenolic Group: The hydroxyl group can be converted into other functional groups, such as phosphines or amines, which are known to coordinate with metal centers.

Direct Coordination: The oxygen atom of the phenol or the oxygen atoms of the sulfonyl group can act as coordination sites for metal ions. The sulfonate group is known to act as a ligand for metal ions, forming stable complexes. rsc.orgresearchgate.net

Functionalization of the Biphenyl Rings: Although less straightforward, the biphenyl rings could be functionalized to introduce coordinating groups.

Transition metal complexes derived from sulfonamide-containing ligands have been explored for their catalytic and biological activities. researchgate.netscilit.com By converting this compound into a sulfonamide derivative, and then into a ligand, novel catalysts could be designed. Biphenyl-derived bisphosphine ligands, for example, are effective in various catalytic reactions. morressier.comdigitellinc.com While specific examples starting from this compound are not prominent in the literature, its structural motifs are highly relevant to modern ligand design. beilstein-journals.org

Development of Functional Materials (excluding direct biological or human applications)

The unique molecular architecture of this compound, characterized by the rigid biphenyl group, the robust sulfonyl linkage, and the reactive phenolic hydroxyl group, makes it a valuable monomer in the synthesis of high-performance functional materials. Its incorporation into polymer backbones can significantly enhance thermal stability, mechanical strength, and other desirable properties, leading to applications in advanced engineering plastics and liquid crystalline materials.

High-Performance Polymers

The biphenyl and sulfonyl groups are known to impart high thermal stability and rigidity to polymer chains. When this compound is used as a monomer in polymerization reactions, it contributes to the creation of materials with exceptional performance characteristics.

Poly(aryl ether sulfone)s (PAES)

Poly(aryl ether sulfone)s are a class of amorphous thermoplastic polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance. nih.gov The incorporation of this compound into a PAES backbone can further enhance these properties. The synthesis typically involves a nucleophilic aromatic substitution polycondensation reaction.

Research on analogous structures, such as those derived from other bisphenols containing sulfonyl groups, has demonstrated the ability to produce high-performance polymers. For instance, the polycondensation of a bisphenol containing a pendent 4-(phenylsulfonyl)phenyl group with aromatic diacid chlorides resulted in polyesters with high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net

A study on poly(biphenyl sulfone ether sulfone) (PESDS), synthesized through a solution polymerization with a polycondensation process, highlights the influence of monomer composition on the final properties of the resin. By adjusting the ratio of the monomers, in this case, 4,4′-bis-[(4-chlorophenyl) sulfonyl]-1,1′-biphenyl and 4,4′-sulfonyldiphenol, the inherent viscosity of the resulting polymer could be effectively controlled. researchgate.net The presence of the biphenyl structure, confirmed by 13C NMR and FTIR analysis, is crucial for achieving the desired thermal and mechanical characteristics. researchgate.net

Table 1: Typical Properties of High-Performance Polymers Analogous to those Derived from this compound

| Property | Aromatic Polyesters with Pendent Phenylsulfonyl Groups researchgate.net | Poly(ether sulfone)s (General) nih.gov |

| Glass Transition Temperature (Tg) | 223-257 °C | > 200 °C |

| 10% Weight Loss Temperature (T10) | 469-484 °C | Not specified |

| Inherent Viscosity | 0.56-1.57 dL/g | Not specified |

| Number Average Molecular Weight (Mn) | 28,650-80,230 g/mol | Not specified |

| Solubility | Soluble in common organic solvents | Generally good |

| Film-forming ability | Tough, transparent, and flexible films | Good film-forming properties |

Poly(aryl ether ketone)s (PAEK)

The principles of enhancing polymer properties through the incorporation of rigid and thermally stable moieties also apply to poly(aryl ether ketone)s. These semi-crystalline thermoplastics are renowned for their excellent mechanical properties and high-temperature performance. The introduction of the biphenylylsulfonyl group from this compound could lead to PAEKs with even higher thermal stability and specific functionalities.

Liquid Crystalline Polymers (LCPs)

Liquid crystal polymers are a class of materials that exhibit properties between those of highly ordered crystals and amorphous liquids. wikipedia.org The rigid, rod-like structure of the biphenyl group in this compound makes it an excellent candidate for creating mesogenic units in LCPs. These materials are known for their high strength, stiffness, and excellent thermal and chemical resistance. wikipedia.org

The synthesis of LCPs often involves the polymerization of monomers containing rigid mesogenic cores and flexible spacers. The phenolic group of this compound can be functionalized to create a variety of liquid crystalline monomers. For example, it can be reacted with other molecules to form esters or ethers that exhibit liquid crystalline behavior.

Research into side-chain liquid crystalline polymers has shown that it is possible to prepare nanospaced polymer networks from polymers with pendent mesogenic groups. mdpi.com These structures can exhibit smectic layered organizations in the liquid crystalline state. mdpi.com While direct synthesis of LCPs from this compound is not widely reported, the structural motifs present in the molecule are highly conducive to the formation of liquid crystalline phases.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While classical syntheses for sulfonylphenols exist, future efforts will likely target more efficient, sustainable, and scalable production methods. The development of novel synthetic strategies is paramount for enabling wider application and more advanced studies.

Future research could focus on:

Catalytic Cross-Coupling Reactions: Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions. Future pathways could explore the direct coupling of a protected 4-halophenol with a 4-biphenylsulfonylboronic acid derivative (a variant of the Suzuki coupling) or vice-versa. Research into reusable palladium catalysts, such as Pd on carbon, could make this an industrially viable and greener route. wikipedia.org

One-Pot Syntheses: Developing a one-pot reaction where biphenyl (B1667301) is first sulfonated and then functionalized to introduce the phenol (B47542) group without isolating intermediates would significantly improve efficiency. This approach would reduce solvent waste and purification steps, aligning with the principles of green chemistry.

Metal-Promoted Reactions in Greener Solvents: The use of alternative reaction media, such as ionic liquids, has shown promise for promoting coupling reactions. A patented method for synthesizing 4,4'-biphenol utilizes samarium metal in an ionic liquid to facilitate the coupling of p-chlorophenol. google.com Future investigations could adapt this methodology for the synthesis of the target sulfonylphenol, potentially leading to high yields under mild, room-temperature conditions. google.com

Advanced Mechanistic Studies using Modern Spectroscopic Techniques

A deep understanding of a molecule's reaction mechanisms is crucial for optimizing its use and designing new applications. For 4-(4-biphenylylsulfonyl)phenol, this means elucidating the precise steps involved in its reactions, such as polymerization or degradation.

Prospective research areas include:

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be employed to observe the formation and decay of transient intermediates during reactions. For example, studying the polymerization of this compound in real-time would provide invaluable kinetic data and insight into the mechanism of chain growth.

In-Situ Reaction Monitoring: Utilizing in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can track the consumption of reactants and the emergence of products during a reaction. This would allow for the precise determination of reaction endpoints and the identification of any side reactions.

Advanced Mass Spectrometry: High-resolution mass spectrometry is essential for the accurate characterization of compounds and their transformation products. acs.org Future mechanistic studies will rely on techniques like tandem mass spectrometry (MS/MS) to fragment ions and piece together the structures of fleeting intermediates or complex degradation products, which is particularly relevant for environmental fate studies.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides a powerful toolkit for predicting molecular properties and guiding experimental work, saving significant time and resources. By modeling this compound and its potential derivatives, researchers can pre-screen candidates for specific applications.

Future computational research should explore:

Density Functional Theory (DFT) Studies: DFT methods can be used to calculate the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. nih.gov This information can predict the most likely sites for electrophilic or nucleophilic attack and assess the reactivity of the phenolic proton. By systematically adding different functional groups to the biphenyl rings, researchers can computationally design derivatives with tailored electronic properties for enhanced reactivity in polymerization or catalysis. nih.govmdpi.com

Reaction Pathway Modeling: Theoretical studies can map out the energy profiles of potential reactions, such as cycloadditions or polymerization initiation. eurekaselect.com This allows for the kinetic and thermodynamic favorability of different pathways to be assessed, providing a rationale for observed experimental outcomes and guiding the design of more efficient reaction conditions. eurekaselect.com

Structure-Property Relationships: Computational models can establish clear relationships between the chemical structure of derivatives and their physical properties, such as thermal stability, solubility, and electronic characteristics. For instance, modeling could predict how introducing flexible ether linkages or rigid amide groups into derivatives of this compound would impact the properties of resulting polymers.

Expanded Applications in Advanced Materials and Catalytic Processes

The unique structure of this compound makes it an attractive building block for new materials with desirable properties. Its combination of a high-performance biphenyl unit, a polar sulfonyl group, and a reactive phenol handle opens doors to several advanced applications.

Promising future applications to be investigated include: